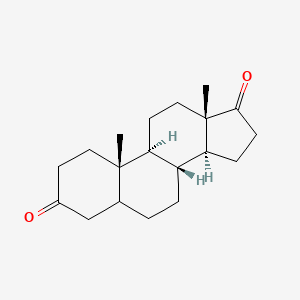

Androstane-3,17-dione

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Androstane-3,17-dione can be synthesized through various chemical and biotechnological methods. One common method involves the biotransformation of phytosterols using engineered Mycobacterium strains. These strains convert phytosterols into this compound through a series of enzymatic reactions . The reaction conditions typically involve the use of specific enzymes such as 5α-reductase and glucose-6-phosphate dehydrogenase .

Industrial Production Methods: In industrial settings, this compound is primarily produced through chemical synthesis. The process involves the use of chemical reagents and catalysts to convert precursor molecules into the desired compound . The biotechnological production method mentioned earlier is also gaining traction due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Oxidation Reactions

Androstane-3,17-dione can undergo oxidation reactions, primarily involving the conversion of hydroxyl groups to ketones. A common oxidizing agent is chromium trioxide (CrO3).

Reduction Reactions

This compound can undergo reduction, where ketones are converted back to hydroxyl groups. Common reagents for this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Role as an Intermediate

Androstanediol-17g, an intermediate in testosterone biosynthesis, interacts with 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases in biochemical reactions. this compound can be formed through the oxidation of Androstanediol-17g.

Aminocarbonylation

Androst-4-ene-3,17-dione can be used as a starting material for synthesizing 3,17-dicarboxamido-androst-3,5,16-triene derivatives. This process involves palladium-catalyzed homogeneous aminocarbonylation, where iodoalkene functionalities are reacted with N-nucleophiles such as tert-butylamine, piperidine, and methyl alaninate .

Aromatase Inhibition

1,4,6-Androstatriene-3,17-dione (ATD) is an aromatase inhibitor that can cause time-dependent loss of aromatase activity . ATD does not influence the conversion of testosterone into DHT but decreases the formation of 5 alpha-androstane-3 alpha,17 beta-diol and 5 alpha-androstane-3 beta,17 beta-diol .

5α-Reductase Activity

Androstanedione is formed from androstenedione by 5α-reductase and from DHT by 17β-hydroxysteroid dehydrogenase .

Conversion to Testosterone

Cytosolic aldo-keto reductases catalyze the reduction of ketosteroids to hydroxysteroids, regulating the metabolism of androgens, estrogens, and progesterone. AKR1C3 acts as a 17-ketosteroid reductase, reducing delta4-androstenedione to form testosterone .

Isomerization

The enzyme glutathione transferase A3-3 catalyzes the isomerization of androst-5-enes .

Other Reactions

This compound can undergo substitution reactions, where functional groups are replaced with other substituents, using reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Aplicaciones Científicas De Investigación

Biological Activities

Androstane-3,17-dione exhibits various biological activities that make it a valuable compound in medical research:

- Aromatase Inhibition : Research has identified this compound derivatives that can inhibit the aromatase enzyme, which is crucial in estrogen biosynthesis. This inhibition can potentially be utilized in treating estrogen-dependent conditions such as breast cancer . For instance, derivatives synthesized from this compound have shown significant inhibitory effects on human placenta-derived aromatase activity.

- Anticancer Properties : Studies indicate that certain derivatives of this compound possess growth-inhibiting activity against human mammary cancer cells (MCF-7). This suggests their potential use as anticancer agents . The mechanism involves the modulation of steroid hormone pathways that are often dysregulated in cancer.

- Regulation of Steroid Hormones : this compound is involved in the biosynthesis of testosterone and dihydrotestosterone, playing a critical role in androgen metabolism. It serves as a precursor in the synthesis of these hormones, which are vital for male reproductive health and other physiological functions .

Therapeutic Applications

The therapeutic potential of this compound is being investigated across several domains:

- Hormone Replacement Therapy : Given its role in androgen synthesis, this compound could be explored for use in hormone replacement therapies for conditions related to low testosterone levels .

- Anticonvulsant Activity : Some studies have suggested that derivatives of this compound may exhibit anticonvulsant properties. This opens avenues for further research into their potential use in treating epilepsy or other seizure disorders .

Case Studies

Several case studies highlight the applications of this compound:

Mecanismo De Acción

Androstane-3,17-dione exerts its effects by acting as a precursor in the biosynthesis of androgens and estrogens. It is converted into testosterone and estradiol through enzymatic reactions involving 17β-hydroxysteroid dehydrogenase and aromatase . The compound also interacts with androgen receptors, influencing the expression of genes involved in the development of male characteristics and other physiological processes .

Comparación Con Compuestos Similares

Androstenedione: A precursor to both testosterone and estrone, similar to androstane-3,17-dione.

Dihydrotestosterone: A potent androgen derived from testosterone, with a similar structure to this compound.

Dehydroepiandrosterone: Another androgen precursor that shares metabolic pathways with this compound.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of both androgens and estrogens. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of steroidal drugs .

Actividad Biológica

Androstane-3,17-dione, also known as 4-androstenedione or Δ4-androstene-3,17-dione, is a steroid hormone that plays a significant role in the biosynthesis of androgens and estrogens. This compound has garnered attention due to its biological activities, particularly its effects on hormone levels and potential therapeutic applications. The following sections will detail its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

This compound functions primarily as a precursor in the synthesis of testosterone and estrone. It is converted into testosterone via the action of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). This conversion is crucial for the regulation of androgen levels in males and females. Furthermore, this compound can also act as an aromatase inhibitor, which is significant in contexts such as breast cancer treatment.

Aromatase Inhibition

Research indicates that various derivatives of this compound exhibit aromatase inhibitory activity. For instance, a study synthesized multiple compounds based on this structure and evaluated their ability to inhibit aromatase. The results showed that certain derivatives had higher inhibitory activity than formestane, a known aromatase inhibitor. The most potent compound demonstrated an inhibition rate of 93.8% .

Metabolism and Excretion

The metabolism of this compound involves conversion into several metabolites, including testosterone and estradiol. A study involving male volunteers who ingested a single oral dose of 50 mg of 1-androstenedione (a related compound) revealed that significant metabolites such as 1-testosterone and various hydroxylated forms were excreted in urine . This highlights the metabolic pathways associated with this compound.

Clinical Studies

Several clinical studies have explored the effects of this compound supplementation on testosterone levels and muscle mass:

- Testosterone Production : In a controlled trial where subjects received 200 mg doses of 4-androstene-3,17-dione, it was found that serum testosterone concentrations increased significantly compared to placebo groups. The mean area-under-the-curve (AUC) for serum testosterone was markedly higher during treatment .

- Muscle Mass Gain : Another study indicated that ingestion of androstenedione resulted in increased muscle strength and cross-sectional area of type II muscle fibers in subjects engaged in resistance training . This suggests potential benefits for athletes or individuals looking to enhance physical performance.

Case Study 1: Hormonal Effects in Older Adults

A study focused on older men receiving 1500 mg daily doses of 4-androstenedione showed significant increases in serum levels of both total and free testosterone over time. This suggests that supplementation may help mitigate age-related declines in testosterone levels .

Case Study 2: Impact on Depression

In another investigation, plasma levels of androsterone (a metabolite of this compound) were measured in men and women undergoing DHEA treatment for midlife depression. Results indicated that DHEA administration increased androsterone levels significantly, which correlated with improvements in depressive symptoms .

Summary Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12?,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJWOBJTTGJROA-RNQTWYFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880244 | |

| Record name | Androstane-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5982-99-0 | |

| Record name | Androstane-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5982-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstane-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstane-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.